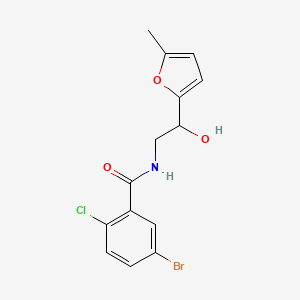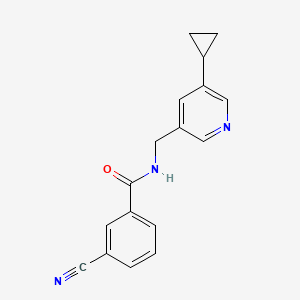
3-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemical Sensing
A related compound, N-(cyano(naphthalen-1-yl)methyl)benzamide, has been synthesized and studied for its solid-state properties and hydrogen bonding interactions. This derivative was particularly noted for its ability to exhibit a significant color transition in response to fluoride anion at mM concentrations, indicating its potential as a colorimetric sensor for fluoride detection in solutions. The colorimetric sensing mechanism is attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism, suggesting similar compounds could be explored for sensory applications (Younes et al., 2020).
Histone Deacetylase Inhibition
Research on pyridine-based compounds, including those with cyanopyridyl moieties like 3-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzamide, has led to the identification of potent histone deacetylase (HDAC) inhibitors. These compounds, through strategic modifications at the cyano group and solubility-enhancing substitutions, have shown significant HDAC1 inhibition and anti-proliferative activity in cancer cell lines, highlighting their potential in cancer therapeutics (Andrews et al., 2008).
Electrochemical Behavior
The electrochemical behavior of compounds similar to this compound has been explored, particularly focusing on their oxidation and reduction processes. Studies on dihydropyridines and bipyridines derived from NAD+ model compounds in aprotic media have shown that these compounds can undergo single-step oxidation and reduction, providing insights into their electrochemical properties which could be relevant for developing new electrochemical sensors or redox-active materials (Trazza et al., 1982).
Rearrangement Reactions
Investigations into the rearrangement reactions of cyano-containing compounds have led to the discovery of novel products with potential applications in synthetic chemistry. For instance, reactions involving cyano and hydroxy or methylthio groups have yielded new oxazin and diazin derivatives through double rearrangement processes, expanding the toolbox for heterocyclic compound synthesis (Yokoyama et al., 1985).
Mechanism of Action
Target of Action
The primary target of 3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide is the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) . RORC2, also known as RORγt, is a nuclear hormone receptor that plays a crucial role in the immune system, particularly in the differentiation of T cells into Th17 cells .
Mode of Action
3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide acts as an inverse agonist of RORC2 . This means it binds to RORC2 and induces a response opposite to that of an agonist. In this case, it reduces the production of IL-17, a key pro-inflammatory cytokine .
Biochemical Pathways
Th17 differentiation pathway . By inhibiting RORC2, it could suppress the transcription of genes involved in Th17 cell differentiation and IL-17 production .
Pharmacokinetics
The compound has been described asorally bioavailable , suggesting it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The primary result of 3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide’s action is the reduction of IL-17 levels . This can lead to a decrease in inflammation, making the compound potentially useful in the treatment of autoimmune diseases where IL-17 plays a key role .
properties
IUPAC Name |
3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c18-8-12-2-1-3-15(6-12)17(21)20-10-13-7-16(11-19-9-13)14-4-5-14/h1-3,6-7,9,11,14H,4-5,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCWETURJPCQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid](/img/structure/B2943269.png)

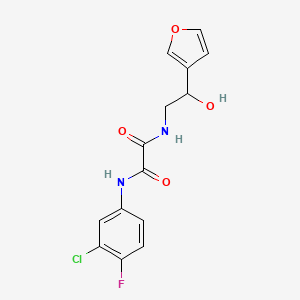


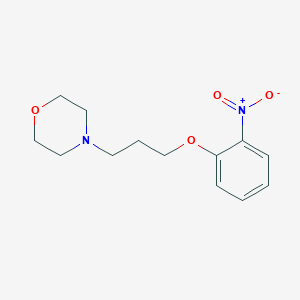
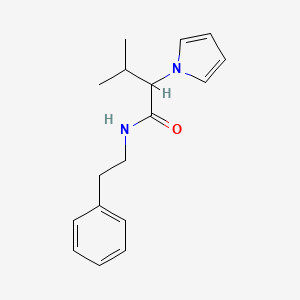
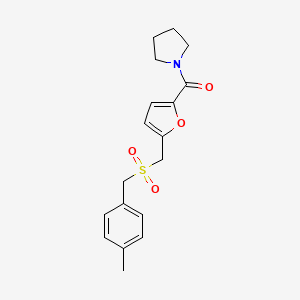
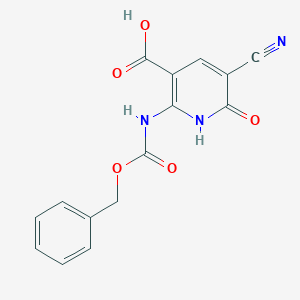
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-triethoxybenzamide](/img/structure/B2943283.png)
![2-[(Thien-2-ylmethyl)amino]nicotinonitrile](/img/structure/B2943285.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide](/img/structure/B2943286.png)
